2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol features a pyrimidine core substituted with a 2-methoxyphenyl group at position 5, a trifluoromethyl group at position 6, and a 2-methylprop-2-en-1-yl (allyl) ether at the phenolic oxygen.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-12(2)11-31-13-8-9-14(16(29)10-13)19-18(15-6-4-5-7-17(15)30-3)20(22(23,24)25)28-21(26)27-19/h4-10,29H,1,11H2,2-3H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRRHEVSVKWAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, which is then functionalized with various substituents. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions are used to introduce the amino and methoxy groups onto the pyrimidine ring.
Electrophilic aromatic substitution: This step is crucial for attaching the trifluoromethyl group.
Etherification: The final step involves the formation of the ether linkage between the pyrimidine core and the phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenol group, potentially forming quinones.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrimidine Ring
Trifluoromethyl vs. Methyl Groups
- Target Compound : The trifluoromethyl (CF₃) group at position 6 enhances lipophilicity and metabolic stability compared to methyl (CH₃) analogs. This group is a common bioisostere for improving target binding in hydrophobic pockets .
- Analog from : The compound 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol replaces CF₃ with CH₃. This substitution likely reduces electronegativity and binding affinity but may improve aqueous solubility .
Methoxy Positioning on the Phenyl Ring
- Analog from : The compound 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol features a para-methoxyphenyl group, allowing better conjugation and possibly stronger π-π interactions with aromatic residues in target proteins .
Ether Group Modifications
Allyl Ether vs. Benzyl Ether
- Target Compound : The allyl ether (2-methylprop-2-en-1-yl) is metabolically labile, prone to oxidation by cytochrome P450 enzymes, which may shorten half-life but could be leveraged in prodrug designs.
Comparative Physicochemical Properties
Hypothetical Pharmacological Implications
- Target Compound : The CF₃ group may enhance binding to kinases or receptors requiring hydrophobic interactions, while the ortho-methoxy group could limit off-target effects through steric exclusion. However, low solubility may hinder bioavailability.
- Analog : Reduced lipophilicity may improve solubility but compromise potency in hydrophobic environments.
- Analog : The 4-fluorobenzyloxy group could improve target engagement via halogen bonding, with better metabolic stability than allyl ethers .
Biological Activity
Overview
The compound 2-[2-Amino-5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine core and various substituents, suggest diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrimidine core : Contains amino, methoxyphenyl, and trifluoromethyl groups.
- Phenolic moiety : Substituted with an allylic ether group.
Molecular Formula
Molecular Weight
405.3704 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, which alters metabolic pathways.
- Receptor Modulation : It can modulate receptor functions, affecting various cellular signaling pathways that are crucial in disease processes.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance:
- In vitro Studies : The compound was tested against several cancer cell lines, demonstrating significant inhibitory effects on cell viability. The IC50 values for various derivatives ranged from low micromolar to sub-micromolar concentrations, indicating potent anticancer properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 27.6 |
| Compound B | A549 (Lung Cancer) | 15.4 |
| Compound C | HeLa (Cervical Cancer) | 22.1 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.
Case Studies
-
Study on Breast Cancer Cells : A series of experiments evaluated the cytotoxic effects of the compound on MDA-MB-231 cells, revealing a dose-dependent response with significant apoptosis induction at higher concentrations.
- Findings : The compound's structural features contributed to its ability to induce apoptosis through the mitochondrial pathway.
- Inflammatory Model Studies : In vivo models demonstrated that treatment with this compound reduced inflammation markers significantly compared to controls, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
